2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide

Catalog No.
S531986
CAS No.
819812-04-9
M.F
C30H42N2O9
M. Wt
574.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morphol...

CAS Number

819812-04-9

Product Name

2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide

IUPAC Name

2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide

Molecular Formula

C30H42N2O9

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C30H42N2O9/c1-5-22-23(19-28(35)32(11-13-37-2)12-14-38-3)29(25(34)20-24(22)33)30(36)21-6-7-26(27(18-21)39-4)41-17-10-31-8-15-40-16-9-31/h6-7,18,20,33-34H,5,8-17,19H2,1-4H3

InChI Key

VFUXSYAXEKYYMB-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

2-(2-ethyl-3,5dihydroxy-6-(3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl)phenyl)-N,N-bis(2-methoxyethyl)acetamide monohydrochloride, KW-2478

Canonical SMILES

CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC

Description

The exact mass of the compound KW-2478 free base is 574.28903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Application in Hematology

Field: This research is conducted in the field of Hematology, specifically focusing on Chronic Myeloid Leukaemia (CML) .

Summary of the Application: KW-2478 is used as an HSP90 inhibitor to deplete the malignancy of BCR/ABL and overcome the imatinib-resistance caused by BCR/ABL amplification .

Methods of Application: The effect of KW-2478 on CML cell viability, apoptosis, and cell cycle progression was detected by CCK-8 assay or flow cytometry. The levels of BCR/ABL, HSP90, and other signaling proteins were detected by western blots. The mitochondrial membrane potential was detected by flow cytometry combined with JC-1 staining. The interaction between BCR/ABL and HSP90α was detected by coimmunoprecipitation .

Results or Outcomes: KW-2478 inhibited growth and induced apoptosis of CML cells. It inhibited the chaperone function of HSP90α and then weakened the BCR/ABL and MAPK signaling pathways. This treatment also caused an increase in p27 and p21 expression and a decrease in cyclin B1 expression, which led to G2/M phase arrest .

Application in Oncology

Field: This research is conducted in the field of Oncology, specifically focusing on B-cell malignancies .

Summary of the Application: KW-2478 is a novel, non-ansamycin, non-purine Hsp90 inhibitor that displays high binding affinity to Hsp90 and potent antitumor activity in in vitro and in vivo models .

Methods of Application: In this phase I, multicentre study, KW-2478 was administered intravenously over 1h at doses ranging from 14 to 176mgm–2 once daily on days 1–5 of a 14-day cycle in a standard 3þ3 design in 27 patients .

Results or Outcomes: The most common treatment-related adverse events were diarrhea, fatigue, headache, hypertension, nausea, vomiting, and dizziness .

Application in Pharmacology

Field: This research is conducted in the field of Pharmacology, specifically focusing on the development of new drugs .

Summary of the Application: KW-2478 is a novel heat shock protein 90 (Hsp90) inhibitor of nonnatural product that overcomes limitations of 17-allylamino-17-demethoxygeldanamycin (17-AAG), such as low water solubility and hepatotoxicity .

Methods of Application: In this study, the pharmacological activities of KW-2478 were compared with those of 17-AAG in animal studies .

Results or Outcomes: The study showed that KW-2478 has more favorable pharmacologic activities than 17-AAG in animal studies .

  • KW-2478 free base is an organic compound with the chemical formula C30H42N2O9 and a molecular weight of 574.66 [].
  • Its origin is likely from pharmaceutical companies as a potential drug candidate, but the specific details are not publicly available.
  • The significance of KW-2478 free base in scientific research is currently unclear due to the lack of publicly available information regarding its biological effects or potential therapeutic applications [, , ].

Molecular Structure Analysis

  • KW-2478 free base has a complex molecular structure containing several functional groups, including aromatic rings, hydroxyl groups, a methoxy group, an amide group, and a morpholine ring [, , ].
  • These functional groups suggest potential for various types of interactions with other molecules, but the specific interactions and their significance require further investigation [].

Chemical Reactions Analysis

  • The specific chemical reactions involved in the synthesis of KW-2478 free base are not publicly available. Synthesis methods for such compounds are often proprietary information held by the developing companies [].
  • Similarly, there is no available information on the decomposition pathways or other relevant reactions of KW-2478 free base [].

Physical And Chemical Properties Analysis

  • Data on the physical and chemical properties of KW-2478 free base, such as melting point, boiling point, solubility, and stability, are currently not available in public resources [, , ].
  • The mechanism of action of KW-2478 free base is unknown. There is no scientific literature available that describes its interaction with biological targets or its potential physiological effects [, , ].
  • There is no publicly available information on the safety or hazards associated with KW-2478 free base. This includes data on its toxicity, flammability, or reactivity [, , ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

574.28903092 g/mol

Monoisotopic Mass

574.28903092 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)

UNII

QY50S617NM

Other CAS

819812-04-9

Wikipedia

Kw-2478
Kw-2478 free base

Dates

Modify: 2023-08-15
1: Soga S. [Drug discovery and research of heat shock protein 90 (Hsp90) inhibitor]. Nihon Yakurigaku Zasshi. 2013 Jan;141(1):9-14. Review. Japanese. PubMed PMID: 23302942.
2: Soga S, Akinaga S, Shiotsu Y. Hsp90 inhibitors as anti-cancer agents, from basic discoveries to clinical development. Curr Pharm Des. 2013;19(3):366-76. Review. PubMed PMID: 22920907.
3: Ishii T, Seike T, Nakashima T, Juliger S, Maharaj L, Soga S, Akinaga S, Cavenagh J, Joel S, Shiotsu Y. Anti-tumor activity against multiple myeloma by combination of KW-2478, an Hsp90 inhibitor, with bortezomib. Blood Cancer J. 2012 Apr;2(4):e68. doi: 10.1038/bcj.2012.13. Epub 2012 Apr 27. PubMed PMID: 22829970; PubMed Central PMCID: PMC3346683.
4: Nakashima T, Ishii T, Tagaya H, Seike T, Nakagawa H, Kanda Y, Akinaga S, Soga S, Shiotsu Y. New molecular and biological mechanism of antitumor activities of KW-2478, a novel nonansamycin heat shock protein 90 inhibitor, in multiple myeloma cells. Clin Cancer Res. 2010 May 15;16(10):2792-802. doi: 10.1158/1078-0432.CCR-09-3112. Epub 2010 Apr 20. PubMed PMID: 20406843.

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